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Compound of Interest

Compound Name: 4-Chloro-4'-methoxybiphenyl

CAS No.: 58970-19-7

Cat. No.: B1605860

Get Quote

Section 1: Core Compound Identity and Significance
4-Chloro-4'-methoxybiphenyl is a biaryl compound of significant interest in contemporary

chemical research, particularly in medicinal chemistry and materials science. Its structure,

featuring a methoxy group on one phenyl ring and a chlorine atom on the other, provides a

valuable scaffold for building more complex molecules. This guide offers an in-depth analysis of

its properties, synthesis, and key applications, tailored for researchers and professionals in

drug development.

One of its most prominent roles is as a Protein Degrader Building Block[1], positioning it as a

key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other

novel therapeutic modalities. The specific arrangement of its functional groups allows for

precise modification and incorporation into larger, biologically active constructs.
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Parameter Value Source(s)

CAS Number 58970-19-7 [1]

Molecular Formula C₁₃H₁₁ClO [1]

Molecular Weight 218.68 g/mol [1]

IUPAC Name
1-chloro-4-(4-

methoxyphenyl)benzene

| Synonyms | 4-Chloro-4'-methoxy-1,1'-biphenyl | |

Section 2: Physicochemical & Spectroscopic
Properties
Understanding the physical and spectral characteristics of 4-Chloro-4'-methoxybiphenyl is
fundamental to its application in synthesis and analysis. While specific experimental data for

properties like melting and boiling points are not widely published, they can be estimated based

on related structures such as 4-methoxybiphenyl and 4-chlorobiphenyl.

Table 2: Physicochemical Properties
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Property Value / Description Source(s) / Notes

Appearance
White to off-white solid
(powder or crystals)

Inferred from related
biphenyl compounds.[2][3]

Melting Point ~90-110 °C (estimated)

Based on melting points of 4-

methoxybiphenyl (86-90°C)[3]

[4][5] and 4-chlorobiphenyl

(76-77°C)[6]. The combination

of both functional groups is

expected to influence the

crystal lattice packing.

Boiling Point
>300 °C (estimated at

atmospheric pressure)

Based on the boiling point of 4-

methoxybiphenyl (157°C at 10

mmHg)[4][5].

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Ethyl Acetate, Toluene).

Insoluble in water.

Based on its nonpolar biphenyl

core.

| Storage | Store at room temperature in a dry, well-ventilated area.[1] | |

Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of the compound after

synthesis.

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum is expected to show 13

distinct signals corresponding to each carbon atom. Key predicted shifts include the methoxy

carbon (~55 ppm) and the carbon atoms directly bonded to the chlorine and oxygen atoms.

[7]

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a clear

fingerprint. The methoxy group protons will appear as a sharp singlet around 3.8 ppm. The

aromatic protons will appear as a series of doublets and multiplets between approximately

6.9 and 7.6 ppm.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-O

stretching of the aryl-ether group (around 1250 cm⁻¹), aromatic C=C stretching (around

1600-1450 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹).[8][9]

Section 3: Synthesis via Suzuki-Miyaura Cross-
Coupling
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed

cross-coupling reactions. The Suzuki-Miyaura reaction is the method of choice due to its high

functional group tolerance, mild reaction conditions, and the commercial availability of the

necessary starting materials.[10]

The primary synthetic route involves the coupling of an arylboronic acid with an aryl halide. For

4-Chloro-4'-methoxybiphenyl, two logical pathways exist:

Route A: Coupling of 4-chlorophenylboronic acid with 4-bromoanisole or 4-iodoanisole.

Route B: Coupling of (4-methoxyphenyl)boronic acid with a 1-chloro-4-halobenzene (e.g., 1-

chloro-4-iodobenzene).

Route B is often preferred as aryl chlorides can sometimes be less reactive in Suzuki

couplings, making it more reliable to use the chloro-substituted partner as the halide.

Detailed Experimental Protocol (Route B)
This protocol is a self-validating system; successful synthesis is confirmed by the analytical

characterization methods outlined in Section 2.

Step 1: Reagent and System Preparation

To an oven-dried Schlenk flask, add (4-methoxyphenyl)boronic acid (1.0 equivalent).

Add 1-chloro-4-iodobenzene (1.1 equivalents).

Add a suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

(2.0-3.0 equivalents).
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Add the palladium catalyst, for instance, Pd(PPh₃)₄

(Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%).

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen)

three times. This step is critical to remove oxygen, which can deactivate the palladium

catalyst.

Step 2: Reaction Execution

Through the septum, add a degassed solvent mixture, typically Toluene/Water or

Dioxane/Water (e.g., in a 4:1 ratio). Degassing the solvent (by bubbling with argon for 15-20

minutes) is essential to maintain an inert atmosphere.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12

hours.

Step 3: Work-up and Purification

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

Separate the organic layer. Wash it sequentially with water and brine to remove the base and

inorganic byproducts.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate

gradient) to obtain pure 4-Chloro-4'-methoxybiphenyl.

Diagram 1: Suzuki-Miyaura Synthesis Workflow
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Step 1: Preparation

Step 2: Reaction

Step 3: Purification

Combine:
- (4-methoxyphenyl)boronic acid

- 1-chloro-4-iodobenzene
- Base (K₂CO₃)

- Pd(PPh₃)₄ Catalyst

Evacuate & Backfill
with Argon (3x)

Add Degassed
Solvent (Toluene/H₂O)

Heat (80-100 °C)
with Stirring

Monitor by TLC/GC-MS
(2-12 hours)

Aqueous Work-up
(EtOAc/Water/Brine)

Dry (Na₂SO₄) & Concentrate

Column Chromatography
(Silica Gel)

Pure 4-Chloro-4'-methoxybiphenyl

POI Ligand
(Binds Target Protein)

Linker Scaffold
(Derived from Building Blocks

like 4-Chloro-4'-methoxybiphenyl)

E3 Ligase Ligand
(e.g., for CRBN/VHL)
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Click to download full resolution via product page

Caption: The tripartite structure of a Proteolysis Targeting Chimera (PROTAC).

Section 5: Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

away from incompatible materials such as strong oxidizing agents. Room temperature

storage is appropriate. [1]* Spill Response: In case of a spill, sweep up the solid material

carefully, avoiding dust creation, and place it in a suitable container for disposal.

This guide provides a comprehensive technical overview of 4-Chloro-4'-methoxybiphenyl,
grounding its chemical properties and synthesis in the context of its primary application as a

valuable tool for drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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